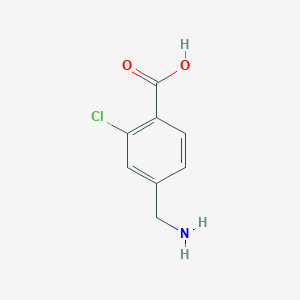

4-(Aminomethyl)-2-chlorobenzoic acid HCl

Description

Significance of Benzoic Acid Scaffolds in Organic Synthesis and Medicinal Chemistry

The benzoic acid scaffold is a fundamental and highly privileged structure in the realms of organic synthesis and medicinal chemistry. researchgate.netpreprints.orgbenthamscience.com Its prevalence stems from a combination of factors including its relative stability, the diverse reactivity of the carboxylic acid group, and the ability of the aromatic ring to be functionalized at various positions. In organic synthesis, benzoic acid and its derivatives are readily available starting materials that can be transformed into a vast array of more complex molecules through reactions such as esterification, amidation, and electrophilic aromatic substitution.

From a medicinal chemistry perspective, the benzoic acid moiety is a key component in a multitude of approved drugs and biologically active compounds. researchgate.netpreprints.orgbenthamscience.com The carboxylic acid group, being ionizable at physiological pH, can engage in crucial hydrogen bonding and ionic interactions with biological targets like enzymes and receptors. This ability to mimic the interactions of natural substrates or ligands makes the benzoic acid scaffold a powerful tool for drug design. acs.org Furthermore, the aromatic ring provides a rigid framework that can be strategically decorated with various substituents to modulate properties such as potency, selectivity, solubility, and metabolic stability.

Overview of Halogenated and Aminomethylated Aromatic Systems in Chemical Science

Similarly, the aminomethyl group (-CH2NH2) introduces a basic, flexible, and polar feature to an aromatic system. The primary amine is capable of forming strong hydrogen bonds and ionic interactions, which are critical for molecular recognition processes in biological systems. This group can also serve as a synthetic handle for further molecular elaboration. The combination of both halogen and aminomethyl functionalities on a single aromatic ring creates a multifunctional scaffold with a unique set of properties, offering chemists a versatile platform for the development of novel compounds with tailored characteristics. researchgate.net

Research Rationale for 4-(Aminomethyl)-2-chlorobenzoic acid HCl as a Model Compound/Chemical Entity

The specific arrangement of substituents in this compound makes it a compelling model compound for a variety of research endeavors. The hydrochloride salt form enhances the compound's stability and water solubility, facilitating its handling and use in experimental settings. The molecule incorporates the key features discussed previously: a benzoic acid core, a halogen substituent (chlorine), and an aminomethyl group.

The rationale for its study is multifaceted. In synthetic chemistry, it serves as a valuable building block. The presence of three distinct functional groups—the carboxylic acid, the amine, and the chloro-substituted aromatic ring—allows for selective chemical modifications at different positions. This orthogonality enables the construction of diverse molecular libraries for screening purposes.

In medicinal chemistry, this compound and its derivatives are of interest for their potential to interact with various biological targets. For instance, related structures have been investigated for their activity as GABA receptor modulators and as inhibitors of various enzymes. The specific substitution pattern—a chlorine atom at the 2-position and an aminomethyl group at the 4-position—precisely orients these functional groups in space, which can be critical for achieving high-affinity binding to a specific protein pocket. Researchers often use such model compounds to probe structure-activity relationships (SAR), systematically modifying each part of the molecule to understand its contribution to biological activity.

Chemical and Physical Properties

A comprehensive understanding of a compound's chemical and physical properties is fundamental to its application in research and development. The following table summarizes key identifiers and characteristics of this compound.

| Property | Value |

|---|---|

| IUPAC Name | 4-(aminomethyl)-2-chlorobenzoic acid;hydrochloride |

| Molecular Formula | C8H9Cl2NO2 |

| Molecular Weight | 222.07 g/mol |

| CAS Number | 72088-88-1 |

| Physical Description | Solid |

| Melting Point | 211 °C (decomposes) sigmaaldrich.com |

Synthetic Methodologies

The preparation of this compound can be achieved through various synthetic routes. A common approach involves a multi-step synthesis starting from more readily available precursors. One illustrative pathway begins with 2-chloro-4-nitrobenzoic acid. chemicalbook.com

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of a synthesized compound. For this compound, techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed structural information.

Applications in Chemical Synthesis

As a bifunctional molecule, this compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of both an amine and a carboxylic acid allows for its incorporation into peptide-like structures or for its use in the construction of heterocyclic systems.

For example, the amine group can be acylated or alkylated, while the carboxylic acid can be converted into esters, amides, or other derivatives. This dual reactivity allows for the stepwise construction of complex molecular architectures. The chlorine substituent can also be a site for further modification, for instance, through cross-coupling reactions, although this is generally more challenging than reactions at the other two functional groups.

Research Applications

The primary research application of this compound lies in its use as a building block for the synthesis of biologically active compounds. Its rigid, substituted aromatic core provides a well-defined platform for positioning key interacting groups.

One notable area of research involves its use in the synthesis of ligands for the γ-aminobutyric acid (GABA) receptor. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are important targets for drugs used to treat anxiety, epilepsy, and other neurological disorders. The structure of 4-(Aminomethyl)-2-chlorobenzoic acid contains elements that can mimic the GABA neurotransmitter, making it a suitable starting point for the design of novel GABA receptor modulators.

Furthermore, this compound is a key intermediate in the synthesis of Anagrelide, a medication used to treat thrombocythemia, a condition characterized by an elevated platelet count. google.com The synthesis of Anagrelide involves the cyclization of a derivative of 4-(Aminomethyl)-2-chlorobenzoic acid. google.com

Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)-2-chlorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3H,4,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQFMZXQQUWGSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

General Strategies for the Construction of Substituted Benzoic Acid Frameworks

The synthesis of substituted benzoic acids is a mature field, yet the development of new, more efficient, and selective methods remains an active area of research. Key challenges include achieving the desired substitution pattern (regioselectivity) on the aromatic ring.

The introduction of a carboxyl group onto an aromatic ring is a fundamental transformation. While classical methods like Friedel-Crafts acylation followed by oxidation are common, modern chemistry seeks more direct and sustainable approaches. sciencemadness.org

Direct C–H carboxylation using carbon dioxide (CO₂) as a renewable C1 source is a highly attractive, atom-economical strategy. chemistryviews.org However, the low energy level of CO₂ presents a significant hurdle. nih.gov Recent advances have employed combined Brønsted base systems to facilitate the direct C–H carboxylation of a variety of functionalized arenes, which can tolerate sensitive functional groups like halogens, amides, and nitriles. chemistryviews.org Enzymatic carboxylation offers another powerful tool for regioselective synthesis. Benzoic acid (de)carboxylases, for instance, have been shown to selectively carboxylate phenolic compounds exclusively at the ortho-position relative to the hydroxyl group. nih.gov Catalytic methods, such as the copper-catalyzed boracarboxylation of arylalkenes with CO₂ and a diboron (B99234) reagent, provide access to chiral α-aryl carboxylic acids under mild conditions. acs.org

Table 1: Comparison of Selected Regioselective Carboxylation Methods

| Method | Reagents/Catalyst | Key Features | Selectivity | Citations |

| Direct C-H Carboxylation | LiOtBu/CsF, CO₂, DMI | Tolerates a wide range of functional groups. | Dependent on substrate's electronic and steric properties. | chemistryviews.org |

| Enzymatic Carboxylation | Benzoic acid decarboxylases, CO₂ | Highly regioselective, environmentally benign conditions. | Exclusively ortho to a directing phenolic group. | nih.gov |

| Catalytic Boracarboxylation | Cu-catalyst, diboron, CO₂ | Produces chiral carboxylic acids from arylalkenes. | High regio- and enantioselectivity. | acs.org |

Synthetic Approaches to Aminomethyl Functionality on Aromatic Rings

The aminomethyl group is a key pharmacophore and a versatile synthetic handle. Its introduction onto an aromatic ring can be achieved through several reliable methods.

Reductive amination is arguably the most versatile and widely used method for preparing amines. wikipedia.org This process involves the reaction of a carbonyl compound, such as an aromatic aldehyde, with an amine (or ammonia) to form an imine intermediate, which is then reduced in situ to the desired amine. wikipedia.orgscispace.com A variety of reducing agents can be employed, including sodium borohydride (B1222165), sodium cyanoborohydride, and catalytic hydrogenation over metals like palladium or nickel. scispace.comresearchgate.netrsc.orgmdpi.com The reaction is often performed as a one-pot synthesis, which is efficient and practical. scispace.comresearchgate.net

Another common approach involves the ammonolysis of a benzyl (B1604629) halide. For instance, a patented technology describes the synthesis of aminomethylbenzoic acid from p-chloromethylbenzoic acid via an amination reaction catalyzed by urotropine. google.com More advanced strategies, such as the dearomative aminofunctionalization of arenes, represent novel methods for creating complex, amine-containing structures from simple aromatic precursors. illinois.edu

The placement of a halogen atom at a specific position on a benzoic acid derivative is crucial for tuning the molecule's electronic and steric properties. Classical electrophilic halogenation of benzoic acid typically requires harsh conditions and may not yield the desired regiochemistry. rsc.org

Modern transition-metal catalysis has provided powerful solutions to this challenge. For example, palladium-catalyzed C–H activation has enabled the meta-chlorination and bromination of benzoic acid derivatives using a removable directing group. rsc.orgnih.gov This method overcomes the typical ortho/para selectivity of electrophilic substitution on activated rings and the meta-selectivity on deactivated rings, allowing for the installation of a halogen at a less intuitive position. rsc.orgnih.gov Copper-catalyzed reactions have also proven effective for certain transformations. For example, the regioselective amination of chlorobenzoic acids often proceeds selectively at the ortho-position to the carboxylic acid, a fact that relies on the availability of specifically chlorinated starting materials. nih.gov For arenes with multiple halogens, a regioselective halogen-metal exchange can be used to selectively functionalize one position over another, which is particularly useful for 1,2-dibromo arenes. thieme-connect.de

Synthesis of 4-(Aminomethyl)-2-chlorobenzoic acid HCl and Related Analogues

The synthesis of this compound requires a multi-step approach that carefully orchestrates the introduction of each functional group in the correct order to avoid unwanted side reactions and ensure high yields. athabascau.ca

A logical synthetic strategy often begins with a commercially available precursor that already contains some of the required structural elements. A plausible precursor for the target molecule is a substituted toluene (B28343) or a pre-functionalized benzoic acid. One potential starting material is 2-chloro-4-nitrobenzoic acid. chemicalbook.com However, converting the 4-nitro group directly to a 4-aminomethyl group is a non-trivial transformation.

A more direct and synthetically viable pathway would likely start from a precursor such as 2-chloro-4-formylbenzoic acid . This intermediate contains the chloro- and carboxyl-substituted benzene (B151609) ring, with an aldehyde group at the 4-position ready for conversion to the aminomethyl functionality. The synthesis of this aldehyde precursor could itself be a multi-step process, potentially starting from 2-chloro-4-methylbenzoic acid followed by a selective oxidation of the methyl group.

Once the 2-chloro-4-formylbenzoic acid intermediate is obtained, the final key step is the introduction of the aminomethyl group.

Reductive amination provides a direct and efficient method for converting the aldehyde group of 2-chloro-4-formylbenzoic acid into the target aminomethyl group. mdpi.com This reaction is typically a one-pot procedure where the aldehyde is mixed with an ammonia (B1221849) source and a suitable reducing agent. wikipedia.orgscispace.com

The process begins with the formation of an intermediate imine (or Schiff base) from the reaction between the aldehyde and ammonia. mdpi.com This imine is then immediately reduced by a hydride agent present in the reaction mixture. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or the more selective sodium triacetoxyborohydride (B8407120) (STAB), which is known for its mildness and selectivity for imines over aldehydes. scispace.comresearchgate.net Catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium on carbon (Pd/C) or Raney Nickel is another effective method. mdpi.comgoogle.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695). After the reduction is complete, an acidic workup with hydrochloric acid would protonate the resulting amine and the carboxylic acid, leading to the final product, this compound.

Table 2: Plausible Reductive Amination of 2-chloro-4-formylbenzoic acid

| Step | Reactants | Reagents & Conditions | Product | Citations |

| 1 | 2-chloro-4-formylbenzoic acid | 1. NH₃ (or NH₄Cl), Methanol2. NaBH₄, room temperature | 4-(Aminomethyl)-2-chlorobenzoic acid | scispace.comresearchgate.net |

| 2 | 4-(Aminomethyl)-2-chlorobenzoic acid | HCl in a suitable solvent (e.g., Ether or Isopropanol) | This compound | - |

This route highlights the power of reductive amination in modern organic synthesis for the efficient construction of C-N bonds, providing a clear and feasible pathway to the target compound from a logical precursor. scispace.commdpi.com

Multi-step Synthesis Pathways from Common Precursors

Carboxylic Acid Derivatization and Subsequent Transformations

A key strategy in the synthesis of benzoic acid derivatives involves the initial derivatization of the carboxylic acid group to enhance reactivity or to protect it during subsequent transformations. A common method is the conversion of the carboxylic acid to a more reactive species like an acyl chloride. For instance, 2-chloro-4-aminobenzoic acid can be reacted with thionyl chloride to form the hydrochloride salt of 4-amino-2-chlorobenzoyl chloride. wikipedia.org This reactive intermediate can then readily undergo further reactions, such as esterification or amidation. wikipedia.orgyoutube.com

Another approach involves the use of condensing agents to facilitate the formation of amides directly from the carboxylic acid. In the synthesis of related benzamides, reagents such as N,N'-diisopropyl carbodiimide (B86325) (DIC) are used as condensing agents, often in the presence of a condensation activator like 1-hydroxybenzotriazole (B26582) (HOBt). google.com This method involves an addition reaction between the carboxylic acid (e.g., 3-nitro-4-chlorobenzoic acid) and the condensing agent, forming an unstable intermediate that is then converted to a more stable ester with the activator. google.com This activated ester subsequently reacts with an amine to yield the desired amide. google.com

Esterification is another critical derivatization technique. Carboxylic acids can be converted to their methyl or ethyl esters by reacting them with the corresponding alcohol under acidic conditions. For example, methyl 2-amino-5-chlorobenzoate is synthesized by heating 2-amino-4-chlorobenzoic acid in a solution of hydrogen chloride in methanol. prepchem.com This protection of the carboxylic acid group allows for selective reactions on other parts of the molecule. The ester can later be hydrolyzed back to the carboxylic acid, typically using a base like sodium hydroxide (B78521) followed by acidification.

Specific Methodologies for Related Aminomethylbenzoic Acid Hydrochloride Formation

The formation of the aminomethyl group and its subsequent conversion to the hydrochloride salt is a crucial part of the synthesis. One established method for preparing 4-aminomethylbenzoic acid involves a sequence starting from a methyl 4-formylbenzoate (B8722198) precursor. google.comgoogle.com This process includes the oximation of the formyl group, followed by a catalytic reduction of the resulting oxime. google.comgoogle.com The reduction is typically carried out using hydrogen gas in the presence of a catalyst like Palladium on carbon (Pd/C) in an alkaline aqueous solution (e.g., sodium hydroxide). google.com After the reduction is complete and the catalyst is filtered off, the reaction mixture is acidified with hydrochloric acid. Adjusting the pH to approximately 4.5 leads to the precipitation of the desired 4-aminomethylbenzoic acid hydrochloride. google.comgoogle.com This method has been reported to produce a high-purity product. google.comgoogle.com

An alternative route to aminomethylbenzoic acid starts from 4-chloromethyl-benzoic acid. patsnap.com In this process, the starting material is dissolved in methanol and reacted with concentrated ammonia water at elevated temperatures (40 to 80 °C). patsnap.com This method has the advantage of not requiring a metal catalyst, which can simplify the purification process and reduce costs. patsnap.com

The table below summarizes findings from a specific methodology for producing 4-aminomethylbenzoic acid hydrochloride.

Synthesis of 4-Aminomethylbenzoic Acid Hydrochloride

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | Methyl 4-hydroxyiminomethylbenzoate | google.com |

| Key Reagents | Sodium hydroxide, 5 wt% Pd/C, Concentrated hydrochloric acid | google.com |

| Final pH for Precipitation | 4.5 | google.comgoogle.com |

| Yield | 62.9% | google.com |

| Purity | 99.9% | google.com |

| Melting Point | 282-285 °C | google.comgoogle.com |

Key Starting Materials and Intermediates in Benzoic Acid Derivative Synthesis

The synthesis of complex benzoic acid derivatives like this compound relies on a variety of key starting materials and the formation of specific intermediates. Halogenated and nitrated benzoic acids are common precursors. For example, 2-Chloro-4-nitrobenzoic acid serves as a starting material for the synthesis of 4-Amino-2-chlorobenzoic acid. chemicalbook.comsynquestlabs.com The nitro group can be selectively reduced to an amino group at a later stage in the synthetic sequence.

Another important class of starting materials includes substituted benzotrichlorides. The synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid, for example, can start from 2-chloro-4-fluorobenzotrichloride. googleapis.com This undergoes nitration to form the intermediate 2-chloro-4-fluoro-5-nitrobenzotrichloride, which is then hydrolyzed to the corresponding benzoic acid. googleapis.com

In routes leading to the aminomethyl group, formyl- or acyl-substituted benzoic acid esters are critical intermediates. google.com For instance, methyl 4-formylbenzoate is a key precursor that is converted into methyl-4-oximidomethyl benzoate (B1203000) before reduction to the aminomethyl group. google.com

The following table lists some key starting materials and intermediates used in the synthesis of related benzoic acid derivatives.

Key Starting Materials and Intermediates

| Compound Name | Role | Reference |

|---|---|---|

| 2-Chloro-4-nitrobenzoic acid | Starting Material | chemicalbook.comsynquestlabs.com |

| 2-chloro-4-aminobenzoic acid | Starting Material | wikipedia.org |

| Methyl 4-formylbenzoate | Starting Material/Intermediate | google.com |

| 4-chloromethyl-benzoic acid | Starting Material | patsnap.com |

| 2-chloro-4-fluoro-5-nitrobenzotrichloride | Intermediate | googleapis.com |

| Methyl-4-oximidomethyl benzoate | Intermediate | google.com |

Optimization of Reaction Conditions: Solvent Effects, Temperature Control, and Catalysis

The efficiency, yield, and purity of the synthesis of this compound are highly dependent on the optimization of reaction conditions. numberanalytics.com

Solvent Effects: The choice of solvent can significantly influence reaction outcomes. In the oxidation of o-chlorotoluene to o-chlorobenzoic acid, acetic acid is used as the solvent. google.com For some nucleophilic substitution reactions, such as the synthesis of salicylic (B10762653) acid derivatives from 2-chlorobenzoic acids, water has been successfully employed as a solvent, particularly under Ullmann-Goldberg reaction conditions. researchgate.net The solvent can also affect the stability and properties of the solute; studies on ortho-aminobenzoic acid have shown that non-radiative de-excitation processes are favored in solvents that promote intramolecular hydrogen bonding. nih.gov

Temperature Control: Precise temperature management is crucial for maximizing product yield and minimizing the formation of byproducts. For the hydrolysis of certain chlorinated intermediates, temperatures are maintained between 80-100°C. googleapis.com In catalytic reductions, temperatures are generally kept lower, often in the range of 0°C to 60°C. google.com For instance, the catalytic hydrogenation of para-aminomethylbenzoic acid can be performed at temperatures between 30-60°C. google.com Conversely, some oxidation reactions require higher temperatures, from 130°C to 165°C, with specific ranges like 135-145°C being optimal to reduce byproduct formation. google.comresearchgate.net The stability of benzoic acid derivatives themselves is temperature-dependent, with significant degradation observed at temperatures above 200°C in aqueous environments. nih.gov

Catalysis: Catalysts are fundamental to many synthetic steps, particularly in reduction and oxidation reactions. For the catalytic hydrogenation of the oxime or nitrile precursors to the aminomethyl group, various metal catalysts are employed. These include palladium, platinum, rhodium, iridium, and nickel, with palladium on carbon (Pd/C) or Raney nickel being common choices. google.comgoogle.com Bimetallic catalysts, such as Pt-Ru/C, have been shown to be highly effective for the hydrogenation of para-aminomethylbenzoic acid, achieving high conversion rates under mild conditions (30-60°C, 0.3-0.5 MPa hydrogen pressure). google.com For oxidation reactions, such as the conversion of o-chlorotoluene, a composite catalyst system comprising cobalt acetate, manganese acetate, and sodium bromide can be utilized. google.com

Optimized Reaction Conditions for Related Syntheses

| Reaction Type | Parameter | Condition | Reference |

|---|---|---|---|

| Catalytic Hydrogenation (p-aminomethylbenzoic acid) | Catalyst | Pt-M/C (M=Ru, La, Ni) | google.com |

| Catalytic Hydrogenation (p-aminomethylbenzoic acid) | Temperature | 30-60 °C | google.com |

| Catalytic Hydrogenation (p-aminomethylbenzoic acid) | Pressure | 0.3-0.5 MPa | google.com |

| Oxidation (o-chlorotoluene) | Catalyst | Cobalt acetate, manganese acetate, sodium bromide | google.com |

| Oxidation (o-chlorotoluene) | Temperature | 135-145 °C | google.com |

| Hydrolysis (2-chloro-4-fluoro-5-nitrobenzotrichloride) | Temperature | 80-110 °C | googleapis.com |

Purification and Isolation Techniques for Halogenated Aminomethylbenzoic Acid Salts

The final stage of the synthesis involves the purification and isolation of the target compound to achieve the required purity. For aminobenzoic acid salts, a common and effective method is precipitation followed by recrystallization.

After the completion of the reaction, such as a catalytic reduction, the first step is typically the removal of the solid catalyst by filtration while the reaction mixture is still hot. google.comgoogle.com The clear filtrate, which contains the sodium or potassium salt of the aminobenzoic acid, is then acidified. The addition of a mineral acid like hydrochloric acid (HCl) protonates the carboxylate group and also forms the hydrochloride salt of the amino group. google.comgoogle.com Careful adjustment of the pH to a specific value, often around 4.0-4.5, causes the aminobenzoic acid hydrochloride to precipitate out of the solution as a solid. google.comgoogle.comgoogle.com

To ensure maximum recovery, the mixture is often cooled in an ice bath to decrease the solubility of the product. chem21labs.com The precipitated solid is then collected using vacuum filtration, for example, with a Büchner funnel. chem21labs.com The collected solid, often referred to as a filter cake, is then washed with a cold solvent, typically water, to remove any remaining soluble impurities. chem21labs.com

For further purification, the crude product is subjected to recrystallization. A suitable solvent system, such as a mixture of methanol and water, is used to dissolve the crude solid at an elevated temperature. google.comgoogle.com As the solution cools slowly, the pure product crystallizes out, leaving impurities behind in the mother liquor. The purified crystals are then collected by filtration and dried under atmospheric or vacuum conditions to remove any residual solvent. google.comgoogle.com In some cases, specialized techniques like ion-exchange chromatography have been used for the isolation of related compounds like para-aminobenzoic acid. nih.gov

Chemical Reactivity and Transformation Studies of 4 Aminomethyl 2 Chlorobenzoic Acid Hcl Analogues

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a key site for a variety of chemical reactions, enabling the synthesis of numerous derivatives.

Esterification Reactions and Associated Mechanisms

The conversion of the carboxylic acid group to an ester is a fundamental transformation. byjus.compearson.com This is typically achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and to favor the formation of the ester, a large excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com

The mechanism of Fischer esterification proceeds through several key steps: byjus.commasterorganicchemistry.com

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Attack by Alcohol: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. pearson.commasterorganicchemistry.com

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups. byjus.com

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group. byjus.com

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

For amino acids, esterification can be achieved by reacting the amino acid with an alcohol, and the resulting ester can be converted back to the carboxylic acid via hydrolysis with strong acids. pearson.com For instance, the preparation of benzocaine, the ethyl ester of p-aminobenzoic acid, involves the esterification of p-aminobenzoic acid with ethanol (B145695). libretexts.org

Alternative methods for esterification include the reaction of the carboxylic acid with acid anhydrides or acid chlorides. byjus.com For example, reacting an alcohol with an acid chloride can produce an ester at room temperature. byjus.com

Interactive Table: Common Esterification Methods for Carboxylic Acids

| Method | Reagents | Conditions | Key Features | Citations |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄, HCl) | Typically requires heat and excess alcohol or water removal. | Reversible equilibrium reaction. | masterorganicchemistry.comlibretexts.org |

| From Acid Anhydride | Acid Anhydride, Alcohol | - | Often proceeds readily. | byjus.com |

| From Acid Chloride | Acid Chloride, Alcohol | Can often be performed at room temperature. | Produces steamy acidic fumes of hydrogen chloride. | byjus.com |

Amide Bond Formation via Activation of the Carboxyl Group

The formation of an amide bond from the carboxylic acid moiety requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by an amine. libretexts.org Direct reaction of a carboxylic acid with an amine is generally difficult and requires high temperatures. libretexts.org

Several methods are employed to activate the carboxylic acid:

Conversion to Acid Chlorides: Carboxylic acids can be converted to more reactive acid chlorides using reagents like thionyl chloride (SOCl₂). libretexts.orglibretexts.org The acid chloride then readily reacts with an amine to form the amide. masterorganicchemistry.com

Use of Coupling Reagents: Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used to facilitate amide bond formation. echemi.comthermofisher.com EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by the amine. thermofisher.com The addition of N-hydroxysuccinimide (NHS) can further enhance the reaction by forming a more stable succinimidyl ester intermediate. echemi.comthermofisher.com

Cyanate-Promoted Amide Formation: Cyanate can react with the C-terminal carboxyl groups of peptides in aqueous solutions, leading to the formation of amide bonds. nih.gov This process is considered a potential pathway for abiotic peptide bond formation. nih.gov

The general mechanism for nucleophilic acyl substitution, which governs amide bond formation, involves the addition of the nucleophile (amine) to the activated carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of a leaving group. masterorganicchemistry.comlibretexts.org

Interactive Table: Methods for Carboxyl Group Activation for Amide Synthesis

| Activating Agent/Method | Intermediate Formed | Typical Reaction Conditions | Advantages/Notes | Citations |

| Thionyl Chloride (SOCl₂) | Acid Chloride | - | Highly reactive intermediate. | libretexts.orglibretexts.org |

| EDC (Carbodiimide) | O-acylisourea | Often performed in aqueous or organic solvents. | Widely used in bioconjugation and peptide synthesis. | echemi.comthermofisher.com |

| EDC/NHS | Succinimidyl Ester | - | Forms a more stable active ester, improving efficiency. | echemi.comthermofisher.com |

| Cyanate | - | Aqueous solution, pH 2.2-5.5 | Studied in the context of prebiotic chemistry. | nih.gov |

Salt Formation and Protonation Equilibria

As an amphoteric molecule, 4-(aminomethyl)-2-chlorobenzoic acid can undergo acid-base reactions to form salts. The hydrochloride salt is formed by treatment with hydrochloric acid. google.com The protonation equilibria of aminobenzoic acids are complex and can be influenced by the solvent environment. rsc.org

In aqueous solutions, the amino group is generally the most basic site. comporgchem.com However, in the gas phase, the protonation site can shift. For para-aminobenzoic acid (PABA), a structural analogue, the carboxylic acid group is the favored site of protonation in the gas phase, while the amine group is favored for the ortho and meta isomers. nih.gov This is attributed to a combination of inductive effects and resonance stabilization. nih.gov

Computational studies on 4-aminobenzoic acid have shown that the relative proton affinities of the different sites (carbonyl oxygen, amino group, and hydroxyl oxygen) are dependent on the computational method used and the phase (gas vs. solution). comporgchem.com The pKa values for p-aminobenzoic acid have been calculated and observed to be around 2.35-2.42 for the first protonation and 4.88-4.98 for the second. uwosh.edu

The formation of an intramolecular hydrogen bond between the acidic hydrogen of the carboxylic group and the lone pair of the nitrogen in the amino group in ortho-aminobenzoic acid makes it more difficult to deprotonate compared to the para isomer. stackexchange.com

Interactive Table: Protonation Sites of Aminobenzoic Acid Isomers

| Isomer | Favored Protonation Site (Gas Phase) | Reasoning | Citations |

| Ortho-aminobenzoic acid | Amine group | Close proximity of groups allows for simultaneous interaction with the proton, stabilizing the charge. | nih.gov |

| Meta-aminobenzoic acid | Amine group | - | nih.gov |

| Para-aminobenzoic acid | Carboxylic acid group | - | nih.gov |

Reactivity of the Primary Aminomethyl Group

The primary aminomethyl group is a nucleophilic center and can participate in a range of chemical transformations.

Nucleophilic Substitution Reactions

The primary amine of the aminomethyl group is nucleophilic and can react with various electrophiles. researchgate.net In a nucleophilic substitution reaction, the electron-rich amine donates a pair of electrons to an electron-poor carbon atom, forming a new bond and displacing a leaving group. masterorganicchemistry.comucsd.edu This reactivity is fundamental to many derivatization and functionalization strategies.

Derivatization Reactions for Functional Group Interconversion (e.g., amine protection strategies)

Given the reactivity of the primary amine, it often needs to be "protected" during multi-step syntheses to prevent it from reacting with reagents intended for other parts of the molecule. masterorganicchemistry.comresearchgate.net This is achieved by converting the amine into a less reactive derivative, a process that should be easily reversible to regenerate the amine when desired. masterorganicchemistry.com

Common strategies for protecting amines involve their conversion to carbamates. masterorganicchemistry.comorganic-chemistry.org Some widely used protecting groups include:

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable under basic conditions but can be removed with acid (e.g., trifluoroacetic acid, TFA). masterorganicchemistry.comtcichemicals.com

Carboxybenzyl (Cbz or Z): This group is introduced using benzyl (B1604629) chloroformate and is typically removed by catalytic hydrogenation. masterorganicchemistry.com

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is stable to acidic conditions but is cleaved by treatment with a base, such as piperidine. masterorganicchemistry.comtcichemicals.com

2-(Trimethylsilyl)ethoxycarbonyl (Teoc): This group is used for amine protection and can be removed using a fluoride (B91410) ion source. tcichemicals.com

1,3-dithian-2-ylmethoxycarbonyl (Dmoc): This group offers orthogonality as it is removed under oxidative conditions. d-nb.info

The choice of protecting group depends on the specific reaction conditions that will be employed in subsequent synthetic steps, allowing for selective deprotection when multiple protecting groups are present in a molecule. organic-chemistry.org

Derivatization is also employed to enhance the analytical properties of amine-containing compounds for techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Reagents such as Dansyl-Cl, o-phthalaldehyde (B127526) (OPA), and Fmoc-Cl are used to improve chromatographic separation and ionization efficiency. nih.gov

Interactive Table: Common Amine Protecting Groups

| Protecting Group | Abbreviation | Reagent for Introduction | Deprotection Conditions | Citations |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA) | masterorganicchemistry.comtcichemicals.com |

| Carboxybenzyl | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenation | masterorganicchemistry.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl | Basic (e.g., piperidine) | masterorganicchemistry.comtcichemicals.com |

| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | - | Fluoride ion source | tcichemicals.com |

| 1,3-dithian-2-ylmethoxycarbonyl | Dmoc | - | Oxidative conditions | d-nb.info |

Influence of Aromatic Halogen Substitution on Reactivity and Electronic Properties

The nature of the halogen substituent on the aromatic ring of 4-(aminomethyl)-2-halobenzoic acid analogues plays a pivotal role in modulating the compound's reactivity and electronic characteristics. The interplay of inductive and resonance effects governs the electron density distribution within the benzene (B151609) ring, thereby influencing its susceptibility to chemical transformations.

Halogens exert a dual electronic influence on the aromatic ring: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). ijrar.orgresearchgate.net The inductive effect stems from the electronegativity of the halogen, which pulls electron density away from the aromatic ring through the sigma bond. ijrar.org Conversely, the resonance effect involves the donation of lone pair electrons from the halogen into the pi-system of the ring. ijrar.orged.ac.uk While all halogens are more electronegative than carbon, the relative strengths of these two opposing effects vary down the group.

For instance, fluorine, being the most electronegative halogen, exerts a strong inductive effect. However, its 2p orbitals have a similar size to the 2p orbitals of carbon, allowing for effective orbital overlap and a significant resonance effect. ijrar.org This can lead to anomalous reactivity patterns. researchgate.net In contrast, as we move down the halogen group to chlorine, bromine, and iodine, the electronegativity decreases, leading to a weaker inductive effect. Concurrently, the increasing size of the p-orbitals results in less effective overlap with the carbon 2p orbitals, diminishing the resonance effect. ijrar.org

The electronic properties of the aromatic ring in these analogues can be qualitatively compared based on the known characteristics of halogen substituents. The following table summarizes the general influence of different halogen substitutions on the electronic properties of the aromatic ring.

Hydrolytic Stability and Proposed Degradation Pathways for the Compound Class

The hydrolytic stability of 4-(aminomethyl)-2-chlorobenzoic acid analogues is a critical parameter influencing their persistence and transformation in aqueous environments. The presence of the aminomethyl, carboxylic acid, and chloro-substituents on the aromatic ring provides multiple sites for potential hydrolytic degradation. Based on the known reactivity of similar chemical moieties, several degradation pathways can be proposed. researchgate.net

One probable degradation pathway involves the hydrolytic dehalogenation of the chloro-substituent. This process, observed in other chlorinated aromatic compounds, would lead to the formation of a hydroxyl group at the C-2 position, yielding 4-(aminomethyl)-2-hydroxybenzoic acid. nih.gov Studies on 4-chlorobenzoic acid have shown that microbial systems can catalyze such hydrolytic dehalogenation. nih.gov

Another potential degradation route involves reactions of the aminomethyl group. For instance, deamination could occur, potentially leading to the formation of an alcohol or aldehyde at the 4-position. The degradation of 4-chloro-2-aminophenol, for example, proceeds via deamination to form 4-chlorocatechol. nih.gov While the aminomethyl group in the title compound is not directly attached to the ring, its reactivity under hydrolytic conditions could be a factor.

Based on these considerations, the following degradation pathways for 4-(aminomethyl)-2-chlorobenzoic acid HCl analogues can be proposed:

Table 2: Proposed Hydrolytic Degradation Pathways and Products

| Proposed Pathway | Description | Potential Major Degradation Product(s) |

|---|---|---|

| Pathway A: Hydrolytic Dehalogenation | Replacement of the chlorine atom with a hydroxyl group from water. nih.gov | 4-(Aminomethyl)-2-hydroxybenzoic acid |

| Pathway B: Deamination of the Aminomethyl Group | Hydrolytic cleavage of the C-N bond in the aminomethyl group. | 2-Chloro-4-(hydroxymethyl)benzoic acid |

| Pathway C: Decarboxylation | Removal of the carboxyl group as carbon dioxide. | 2-Chloro-4-methylaniline |

These proposed pathways are based on established chemical principles and degradation studies of structurally related compounds. The actual degradation profile of this compound would require experimental validation under specific hydrolytic conditions. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-(Aminomethyl)-2-halobenzoic acid |

| 4-Chlorobenzoic acid |

| 4-(Aminomethyl)-2-hydroxybenzoic acid |

| 4-Chloro-2-aminophenol |

| 4-Chlorocatechol |

| 2-Chloro-4-methylaniline |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (Infrared and Raman) of Substituted Benzoic Acids

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. libretexts.org For 4-(Aminomethyl)-2-chlorobenzoic acid HCl, the spectra are a composite of vibrations from the carboxylic acid, aminomethyl, and substituted benzene (B151609) core.

The carboxylic acid group gives rise to some of the most recognizable bands in the IR spectrum. wikipedia.org

O-H Stretching: In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers. This results in a very broad and strong absorption band for the O-H stretching vibration, which can be observed in the region of 2500-3300 cm⁻¹. orgchemboulder.comdocbrown.info This broadness is a hallmark of the strong hydrogen bonding present. docbrown.info

C=O Stretching: The carbonyl (C=O) stretching vibration is another prominent feature, appearing as a sharp and intense band. docbrown.info For aromatic carboxylic acids, this band is typically found between 1680 and 1725 cm⁻¹. wikipedia.org Its precise position can be influenced by the electronic effects of the substituents on the benzene ring and the extent of hydrogen bonding. orgchemboulder.comacs.org Studies on benzoic acid analogues show a correlation between the C=O stretching frequency and the electronic nature of the ring substituents. acs.orgnih.gov

C-O Stretching and O-H Bending: The spectrum also contains bands corresponding to the C-O stretching vibration, usually found in the 1210-1320 cm⁻¹ range, and the O-H in-plane and out-of-plane bending vibrations. orgchemboulder.com

Table 1: Characteristic Vibrational Frequencies for the Carboxylic Acid Group

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity | Notes |

| O-H Stretch | 2500-3300 | Strong, Very Broad | Characteristic of hydrogen-bonded dimers. orgchemboulder.comdocbrown.info |

| C=O Stretch | 1680-1725 | Strong, Sharp | Position is sensitive to substitution and dimerization. wikipedia.orgorgchemboulder.com |

| C-O Stretch | 1210-1320 | Medium | Often coupled with other vibrations. orgchemboulder.com |

| O-H Bend | 1395-1440 (in-plane) | Medium | May overlap with CH₂ bending modes. |

| O-H Bend | 910-950 (out-of-plane) | Medium, Broad |

Characterization of Aminomethyl Group Vibrations (N-H stretching and bending)

As the compound is a hydrochloride salt, the amino group is protonated to form an ammonium (B1175870) salt (-NH₃⁺). This significantly alters its vibrational characteristics compared to a free primary amine.

N-H Stretching: The N-H stretching vibrations in the -NH₃⁺ group typically appear as a broad, complex band in the 2800-3200 cm⁻¹ region. These absorptions often overlap with the broad O-H stretch of the carboxylic acid and the C-H stretching bands.

N-H Bending: The ammonium group also exhibits characteristic bending vibrations. The symmetric bending mode is expected around 1500-1550 cm⁻¹, while the asymmetric bending mode appears near 1600 cm⁻¹. These can sometimes be obscured by aromatic ring vibrations in the same region.

In contrast, a free primary amine (-NH₂) would show two distinct N-H stretching bands around 3300-3500 cm⁻¹ and a scissoring (bending) vibration around 1600 cm⁻¹. dtic.mil

Table 2: Expected Vibrational Frequencies for the Aminomethyl Group (as -NH₃⁺)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 2800-3200 | Medium-Strong, Broad | Overlaps with O-H and C-H stretches. |

| N-H Asymmetric Bend | ~1600 | Medium-Variable | |

| N-H Symmetric Bend | 1500-1550 | Medium-Strong |

Halogen-Specific Vibrational Assignments (C-Cl stretching)

The vibration of the carbon-chlorine bond provides a useful spectroscopic marker.

C-Cl Stretching: The C-Cl stretching vibration for aryl chlorides typically gives rise to a strong to medium intensity band in the fingerprint region of the IR spectrum. For chlorobenzenes, this absorption is generally found in the range of 550-850 cm⁻¹. libretexts.org Its exact position and intensity can be influenced by the substitution pattern on the aromatic ring. Detailed vibrational analyses of chlorobenzoic acids have helped in the precise assignment of these modes. asianjournalofphysics.comresearchgate.net

Table 3: Halogen-Specific Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |

| C-Cl Stretch | 550-850 | Medium-Strong | Located in the fingerprint region. libretexts.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the complete carbon skeleton and the precise arrangement of protons in the molecule.

¹H NMR spectroscopy provides information on the chemical environment, number, and connectivity of protons. For this compound, distinct signals are expected for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, the ammonium (-NH₃⁺) protons, and the carboxylic acid proton.

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet far downfield, often in the 10-13 ppm region. wikipedia.org Its signal can be broadened or may exchange with residual water in the solvent. wikipedia.org

Aromatic Protons: The benzene ring has three protons in distinct chemical environments. Their chemical shifts are influenced by the electron-withdrawing effects of the chloro and carboxylic acid groups and the electron-donating effect of the aminomethyl group. Based on studies of substituted benzoic acids, the proton ortho to the carboxyl group is expected to be the most deshielded. mit.edu The expected pattern would be complex, likely showing two doublets and a singlet or a doublet of doublets, with chemical shifts generally in the 7.5-8.2 ppm range.

Methylene Protons (-CH₂-): The protons of the aminomethyl group are adjacent to the aromatic ring and the ammonium group. They are expected to appear as a singlet around 4.0-4.3 ppm.

Ammonium Protons (-NH₃⁺): The protons on the nitrogen atom are also deshielded and will likely appear as a broad singlet, typically in the range of 8.0-9.0 ppm, with its position and broadness being concentration and solvent dependent.

Furthermore, ¹H NMR is a highly sensitive technique for detecting and quantifying impurities, with detection limits often reaching below the 0.05% level required by regulatory guidelines, making it crucial for quality control. nih.govnih.gov

Table 4: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| -COOH | 10.0 - 13.0 | Broad Singlet | Position can be concentration/solvent dependent. wikipedia.org |

| Aromatic-H | 7.5 - 8.2 | Multiplets | Complex pattern due to trisubstitution. mit.edu |

| -NH₃⁺ | 8.0 - 9.0 | Broad Singlet | Exchangeable with D₂O. |

| -CH₂- | 4.0 - 4.3 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy maps the carbon framework of the molecule. Due to the substitution pattern, all eight carbon atoms in 4-(Aminomethyl)-2-chlorobenzoic acid are chemically non-equivalent and should produce distinct signals.

Carboxylic Carbon (-COOH): The carbonyl carbon is the most deshielded carbon atom and appears at the lowest field, typically in the range of 165-175 ppm. docbrown.infowisc.edu

Aromatic Carbons: The six aromatic carbons will resonate in the 120-145 ppm region. The chemical shifts are influenced by the attached substituents. The carbon bearing the carboxylic acid group (C-1) and the carbon bearing the chlorine atom (C-2) are significantly affected. docbrown.infofiu.edu Additivity rules and comparison with spectra of related substituted benzenes allow for the assignment of each signal. fiu.eduacs.orgacs.org For example, in 2-chlorobenzoic acid, the carbon bearing the chlorine (C-2) resonates around 134 ppm, while C-1 is near 132 ppm. rsc.org

Methylene Carbon (-CH₂-): The aliphatic methylene carbon is the most shielded carbon and will appear at the highest field, typically in the range of 40-45 ppm.

Table 5: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

| -C OOH | 165 - 175 | Most deshielded carbon. docbrown.infowisc.edu |

| Aromatic C -Cl | 133 - 138 | Chemical shift influenced by the halogen. rsc.org |

| Aromatic C -COOH | 130 - 135 | |

| Aromatic C -H | 125 - 132 | |

| Aromatic C -CH₂NH₃⁺ | 140 - 145 | |

| -C H₂- | 40 - 45 | Most shielded carbon. |

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

While standard one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides foundational data on the number and chemical environment of protons and carbons, advanced NMR techniques offer deeper insights into the molecular framework. For this compound, these methods are invaluable for unambiguous signal assignment and conformational analysis.

Two-Dimensional (2D) NMR Spectroscopy elucidates correlations between different nuclei, resolving ambiguities that may persist in 1D spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. For the aromatic region, cross-peaks would appear between H-3 and H-5, and between H-5 and H-6, confirming their connectivity on the benzene ring. Another key correlation would be observed between the methylene protons (-CH₂) and the amine protons (-NH₃⁺), confirming the aminomethyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons. It would definitively link the aromatic proton signals to their corresponding carbon signals (C-3, C-5, C-6) and the methylene proton signal to the aminomethyl carbon (C-7).

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation technique is crucial for piecing together the molecular skeleton. Correlations are observed between protons and carbons separated by two or three bonds. For instance, the methylene protons (-CH₂) would show a correlation to the C-4 carbon of the aromatic ring, confirming the attachment point of the aminomethyl group. bmrb.io Additionally, the aromatic proton H-5 would show correlations to carbons C-1, C-3, and C-4, while H-3 would correlate to C-1, C-2, and C-5, solidifying the substitution pattern on the ring. bmrb.io

Solid-State NMR (ssNMR) provides information about the molecule's structure in its crystalline powder form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe these interactions. nih.gov Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed. nih.gov The resulting ¹³C ssNMR spectrum would likely show broader peaks than in solution, and differences in chemical shifts could indicate specific intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and ammonium groups within the crystal lattice. nih.gov

A comparative study on 2-amino-4-chlorobenzoic acid and 4-amino-2-chlorobenzoic acid utilized ¹H and ¹³C NMR in DMSO solution, referencing TMS, to confirm their structures. icm.edu.pl Such studies on isomers underscore the power of NMR in distinguishing subtle structural differences. icm.edu.plresearchgate.net

Table 1: Predicted 2D NMR Correlations for this compound

| Proton (¹H) | Expected COSY (¹H) Correlations | Expected HSQC (¹³C) Correlation | Expected HMBC (¹³C) Correlations |

|---|---|---|---|

| H-3 | H-5 | C-3 | C-1, C-2, C-4, C-5 |

| H-5 | H-3, H-6 | C-5 | C-1, C-3, C-4, C-6 |

| H-6 | H-5 | C-6 | C-2, C-4, C-5 |

| -CH₂- (H-7) | -NH₃⁺ | C-7 | C-3, C-4, C-5 |

| -NH₃⁺ | -CH₂- | - | C-7 |

Mass Spectrometry Techniques (e.g., LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. When coupled with liquid chromatography (LC-MS), it allows for the separation, detection, and identification of individual components in a mixture, providing crucial information on molecular weight and structure. For 4-(Aminomethyl)-2-chlorobenzoic acid (as the free base, C₈H₈ClNO₂), the nominal molecular weight is approximately 185.02 g/mol .

In a typical LC-MS analysis using electrospray ionization (ESI) in positive ion mode, the compound would be observed as its protonated molecular ion, [M+H]⁺, at an m/z value of approximately 186.

Fragmentation Analysis Tandem mass spectrometry (MS/MS or MSⁿ) provides detailed structural information by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure. For protonated 4-(Aminomethyl)-2-chlorobenzoic acid, key fragmentation pathways would likely include:

Loss of water ([M+H - H₂O]⁺): A common fragmentation for carboxylic acids, resulting in an acylium ion.

Loss of formic acid ([M+H - HCOOH]⁺): Decarboxylation combined with the loss of a hydrogen.

Loss of ammonia (B1221849) ([M+H - NH₃]⁺): Fragmentation of the aminomethyl group. nih.gov

Loss of the carboxyl group ([M+H - COOH]⁺): Cleavage of the carboxylic acid moiety.

Cleavage of the C-C bond adjacent to the amine (α-cleavage): This is a dominant fragmentation pathway for amines and would result in the loss of the chlorobenzoic acid radical, leaving a CH₂=NH₂⁺ fragment at m/z 30. libretexts.org Conversely, cleavage could lead to the formation of a stable benzyl-type cation.

The study of fragmentation patterns of related compounds like aminobenzoic acids reveals common losses, such as water, carbon monoxide, and ammonia, which aids in interpreting the spectra of more complex derivatives. nih.govmassbank.eu

Table 2: Predicted Key Mass Spectrometry Fragments for 4-(Aminomethyl)-2-chlorobenzoic acid [M+H]⁺

| Precursor Ion (m/z) | Proposed Fragment | Mass Loss | Resulting Ion (m/z) |

|---|---|---|---|

| 186 | [M+H - H₂O]⁺ | 18 | 168 |

| 186 | [M+H - CO]⁺ | 28 | 158 |

| 186 | [M+H - HCOOH]⁺ | 46 | 140 |

| 186 | [M+H - NH₃]⁺ | 17 | 169 |

Electronic Spectroscopy (UV-Vis) and Chromophore Analysis in Aromatic Systems

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule. The absorption is characteristic of the chromophores present. The primary chromophore in this compound is the substituted benzene ring.

The electronic spectrum of benzoic acid and its derivatives is typically characterized by two main absorption bands originating from π→π* transitions within the aromatic ring. rsc.orgnih.gov

The E₂-band: An intense absorption band typically found around 230 nm.

The B-band: A lower intensity, broader band appearing at longer wavelengths, often around 270-280 nm, which shows fine structure in non-polar solvents. rsc.org

The positions and intensities of these bands are sensitive to the nature and position of substituents on the benzene ring. For 4-(Aminomethyl)-2-chlorobenzoic acid, the following effects are expected:

-COOH group: Acts as an electron-withdrawing group, influencing the electronic transitions.

-Cl atom: An ortho chloro-substituent can cause a slight red shift (bathochromic shift) in the absorption bands. uc.pt

-CH₂NH₃⁺ group: The aminomethyl group, particularly in its protonated form, will influence the electronic structure. The UV spectrum of 4-aminobenzoic acid shows absorption maxima at approximately 226 nm and 278 nm. sielc.com

The UV-Vis spectrum of this compound in a suitable solvent like water or ethanol (B145695) would be expected to show a strong absorption maximum (λₘₐₓ) in the 230-240 nm range and a weaker band in the 280-290 nm range, consistent with its identity as a substituted benzoic acid. The exact λₘₐₓ values are dependent on the solvent and the pH of the solution, as the ionization state of the carboxylic acid and amino groups affects the electronic structure of the chromophore. nih.govrsc.org

Table 3: Comparison of UV Absorption Maxima for Related Benzoic Acid Derivatives

| Compound | Approximate λₘₐₓ (B-band) | Approximate λₘₐₓ (E₂-band) | Reference |

|---|---|---|---|

| Benzoic Acid (neutral) | ~274 nm | ~230 nm | rsc.org |

| 4-Aminobenzoic Acid | ~278 nm | ~226 nm | sielc.com |

| 4-Chlorobenzoic Acid | ~281 nm | ~238 nm | researchgate.net |

| This compound (Predicted) | 280 - 290 nm | 230 - 240 nm |

Compound Index

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

DFT has become a standard method for calculating the electronic structure of molecules, providing a balance between accuracy and computational cost. researchgate.net Such calculations are foundational for understanding the intrinsic properties of a molecule like 4-(Aminomethyl)-2-chlorobenzoic acid HCl. For the parent molecule, 4-Amino-2-chlorobenzoic acid, DFT calculations have been performed using the B3LYP functional with a 6–311++G(d,p) basis set to determine its ground state structure and properties. researchgate.neticm.edu.pl

The presence of the hydrochloride component dictates that the aminomethyl group will be protonated (-CH2-NH3+). This change is significant, as the ammonium (B1175870) cation has a tetrahedral geometry and acts as a strong electron-withdrawing group, which will markedly influence the electronic distribution and geometry compared to the neutral amino group (-NH2) in the parent compound.

The optimized molecular structure provides the most stable arrangement of atoms in a molecule. For the reference compound, 4-Amino-2-chlorobenzoic acid, theoretical calculations have yielded precise geometrical parameters. researchgate.net The introduction of a methylene (B1212753) spacer in this compound and the protonation of the amine will alter these parameters. The bond between the phenyl ring and the side chain becomes a C-C bond instead of a C-N bond. The geometry around the nitrogen atom changes from trigonal planar (in -NH2) to tetrahedral (in -NH3+).

Below is a table of selected calculated bond lengths and bond angles for the parent compound, 4-Amino-2-chlorobenzoic acid, which serves as a baseline for understanding the geometry of the benzene (B151609) ring and its substituents. researchgate.net

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Parameter | Value | Parameter | Value |

| C=O | 1.2134 | C2-C3-C4 | 121.2863 |

| C-O | 1.3661 | Cl-C2-C1 | 121.1441 |

| C-Cl | 1.7511 | C1-C2-C3 | 118.8800 |

| C4-N | 1.3736 | C3-C4-C5 | 118.1900 |

| C1-C6 | 1.4061 | O-C7-O | 121.9300 |

Dihedral angles are crucial for defining the three-dimensional shape of the molecule. In this compound, key dihedral angles would include the rotation around the C-C bond connecting the aminomethyl group to the ring and the C-C bond connecting the carboxylic acid group to the ring. The carboxylic acid group is often twisted slightly out of the plane of the benzene ring.

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For the parent compound, 4-Amino-2-chlorobenzoic acid, a time-dependent DFT approach was used to determine the HOMO-LUMO energies. researchgate.net

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.01 |

| LUMO | -1.52 |

| Energy Gap (ΔE) | 4.49 |

In this compound, the protonated aminomethyl group (-CH2-NH3+) is strongly electron-withdrawing. This would lead to a significant stabilization (lowering of energy) of both the HOMO and LUMO compared to the parent compound. Consequently, the HOMO-LUMO gap is expected to be larger, suggesting higher stability for the hydrochloride salt.

Prediction of Spectroscopic Properties from First Principles (e.g., Vibrational Wavenumbers)

DFT calculations can accurately predict vibrational spectra (e.g., FT-IR and Raman), which helps in the assignment of experimental spectral bands to specific molecular motions. mdpi.com A comparative study of experimental and theoretical vibrational frequencies for 4-Amino-2-chlorobenzoic acid shows good agreement after scaling the calculated values to correct for anharmonicity and basis set deficiencies. researchgate.neticm.edu.pl

Key vibrational modes for the parent molecule include C=O stretching, O-H stretching from the carboxyl group, and N-H stretching from the amino group. icm.edu.pl For this compound, the vibrational spectrum would exhibit characteristic differences. Notably, the N-H stretching vibrations of the -NH3+ group would appear, typically as a broad band at lower wavenumbers than the sharp -NH2 stretches. Additionally, new vibrational modes corresponding to the methylene (-CH2-) group, such as scissoring and rocking, would be present.

| Vibrational Assignment | Calculated (Scaled) Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3695 | 3425 |

| N-H Asymmetric Stretch | 3695 | 3338 |

| N-H Symmetric Stretch | 3529 | 3210 |

| C=O Stretch | 1683 | 1670 |

| N-H Scissoring | 1594 | 1597 |

Simulation of Reaction Mechanisms, Transition States, and Energy Barriers (e.g., hydrolysis pathways)

While no specific reaction mechanism simulations for this compound are documented, DFT is a powerful tool for such investigations. For instance, a theoretical study could elucidate the mechanism of a potential degradation reaction, such as the hydrolysis of the carbon-chlorine bond.

Such a simulation would involve mapping the potential energy surface of the reaction. The process would identify the structures of the reactants, products, and any intermediates. Crucially, it would locate the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, which governs the reaction rate. This analysis would provide critical insights into the compound's stability and potential degradation pathways under various conditions.

Theoretical Studies on Solvation Effects and Environmental Influences on Chemical Behavior

The chemical behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical models, such as the Polarizable Continuum Model (PCM), can be employed to simulate the effects of a solvent on molecular properties. These models treat the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute molecule's charge distribution.

For a charged species like this compound, solvation effects are particularly important. The charged -NH3+ group and the polar carboxylic acid group would interact strongly with polar solvents like water. A computational study could quantify how solvation stabilizes the molecule, alters its geometric parameters, and influences its electronic properties, such as the HOMO-LUMO gap. These theoretical insights are vital for predicting solubility, reactivity, and bioavailability in aqueous environments.

Analysis of Intermolecular Interactions and Non-Covalent Bonding (e.g., Hydrogen Bonding, π-π Stacking)

In the solid state, molecular packing is governed by a network of intermolecular interactions. Crystal structure analysis of the parent compound, 4-Amino-2-chlorobenzoic acid, reveals that molecules are linked into dimers by pairs of O-H···O hydrogen bonds between their carboxylic acid groups. nih.gov These dimers are further connected into a three-dimensional network by N-H···N and N-H···Cl hydrogen bonds. nih.gov

For this compound, the intermolecular interactions would be dominated by the protonated aminomethyl group and the chloride counter-ion. The -NH3+ group is a strong hydrogen bond donor and would form robust hydrogen bonds, likely with the chloride ion (N-H+···Cl−) and the oxygen atoms of the carboxylic acid group (N-H+···O=C). These strong ionic hydrogen bonds would be a primary driver of the crystal packing.

Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules could also play a role in stabilizing the crystal structure. mdpi.com Computational tools like the Non-Covalent Interaction (NCI) index can be used to visualize these weak interactions, providing a detailed map of hydrogen bonds, van der Waals forces, and repulsive steric clashes within the crystal lattice. mdpi.com

Quantum Chemical Calculations of Dipole Moment, Linear Polarizability, and First Hyperpolarizability

Extensive searches of scientific literature and computational chemistry databases did not yield specific studies detailing the quantum chemical calculations for this compound. Consequently, no data is available for its dipole moment (µ), linear polarizability (α), or first hyperpolarizability (β) from dedicated theoretical investigations of this particular compound.

Quantum chemical calculations are essential tools for understanding the electronic properties of a molecule. These computational methods, such as Density Functional Theory (DFT), are used to predict molecular characteristics that are otherwise difficult to measure experimentally.

Linear Polarizability (α): This is a measure of how easily the electron cloud of a molecule can be distorted by an external electric field, leading to an induced dipole moment. It is a key parameter in understanding a molecule's response to light and its intermolecular interactions.

First Hyperpolarizability (β): Also known as the second-order polarizability, this property governs the nonlinear optical (NLO) response of a molecule. Molecules with significant β values are of interest for applications in optoelectronics and photonics.

While general principles of quantum mechanics describe how these properties arise from a molecule's structure, charge, and electron configuration, specific numerical values require dedicated computational studies. Such studies for this compound have not been identified in the available literature. Therefore, no data tables or detailed research findings for this compound can be presented.

Crystallography and Solid State Characteristics

Single Crystal X-ray Diffraction Analysis of 4-Amino-2-chlorobenzoic acid

The crystallographic data for 4-Amino-2-chlorobenzoic acid reveals a structure with intriguing intermolecular interactions and packing motifs.

Single-crystal X-ray diffraction analysis of 4-Amino-2-chlorobenzoic acid determined that it crystallizes in the monoclinic system. nih.gov The specific space group was identified as P2₁/c. The unit cell parameters, which define the dimensions of the repeating unit in the crystal lattice, were determined at a temperature of 296 K and are presented in the table below. nih.gov

| Crystal Data for 4-Amino-2-chlorobenzoic acid | |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 3.9595 (2) |

| b (Å) | 22.6656 (11) |

| c (Å) | 8.0285 (4) |

| β (°) | 104.257 (2) |

| Volume (ų) | 698.32 (6) |

| Z | 4 |

Table 1: Unit cell parameters for 4-Amino-2-chlorobenzoic acid. nih.gov

The asymmetric unit of 4-Amino-2-chlorobenzoic acid contains two independent molecules. nih.gov These molecules are nearly planar, with root-mean-square deviations of 0.073 Å and 0.074 Å. nih.gov A notable conformational feature is the opposite orientation of the amine hydrogen atoms in the two independent molecules. nih.gov

The crystal structure of 4-Amino-2-chlorobenzoic acid is stabilized by a network of intermolecular interactions. The most prominent of these are the O—H···O hydrogen bonds, which link the molecules into dimers, creating a graph-set motif of R²₂(8). nih.gov In addition to these strong hydrogen bonds, the crystal structure is further stabilized by weaker C—H···O, N—H···N, and N—H···Cl interactions. nih.gov These interactions work in concert to build a three-dimensional network.

The hydrogen-bonded dimers of 4-Amino-2-chlorobenzoic acid are the primary building blocks of the supramolecular assembly. These dimers are then interconnected through the weaker hydrogen and halogen bonds to form a robust three-dimensional structure. nih.gov The packing of these molecules is efficient, leading to a stable crystalline solid.

Polymorphism and Solid-State Forms of Related Benzoic Acid Derivatives

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in materials science and pharmaceuticals. Benzoic acid and its derivatives are known to exhibit this phenomenon.

Polymorphism in p-Aminobenzoic Acid:

A prominent example of polymorphism in a related compound is that of p-Aminobenzoic acid (PABA). PABA is known to exist in at least four polymorphic forms: α, β, γ, and δ. rsc.orgcore.ac.uk The α and β forms are the most common and have been extensively studied. acs.orgcapes.gov.br

α-Polymorph: This form typically crystallizes as long, fibrous needles and is the commercially available form. acs.orgcapes.gov.br

β-Polymorph: This form appears as prismatic crystals. acs.orgcapes.gov.br

The relationship between the α and β forms is enantiotropic, with a transition temperature of approximately 25 °C. Below this temperature, the β-form is the more stable polymorph. acs.orgcapes.gov.br The γ polymorph is structurally similar to the α form, while the δ form can be obtained through high-pressure crystallization. core.ac.uk

Co-crystals of Benzoic Acid Derivatives:

Co-crystals are multi-component crystals in which the components are held together by non-covalent interactions. Benzoic acid and its derivatives readily form co-crystals with a variety of other molecules. For instance, benzoic acid, salicylic (B10762653) acid, and o-acetylsalicylic acid (aspirin) have been shown to form co-crystals with nitrogen-containing bases like diazabicyclo[2.2.2]octane (DABCO), piperazine, and 2-aminopyrimidine. rsc.org The formation of these co-crystals can be achieved through both solution crystallization and mechanical grinding, with different methods sometimes yielding different polymorphic forms of the co-crystal. rsc.org Another example is the formation of a 1:1 co-crystal between theophylline (B1681296) and benzoic acid, which can be prepared by slurry and cooling crystallization methods. mdpi.com

Solid-State Interconversion Studies and Thermodynamic Stability

No published studies on the potential polymorphic forms of 4-(Aminomethyl)-2-chlorobenzoic acid HCl were identified. Consequently, there is no data available concerning the thermodynamic relationships between any putative polymorphs, including their relative stability, transition temperatures, or the kinetics of any solid-state interconversions. Research in this area would typically involve techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and variable-temperature X-ray powder diffraction (VT-XRPD) to map the stability landscape of the compound's solid forms. However, no such investigations appear to have been reported for this specific hydrochloride salt.

Crystallization Methodologies and Control over Solid-State Form Generation

Detailed methodologies for the crystallization of this compound and strategies for controlling its solid-state form are not described in the accessible scientific literature. Information regarding the influence of various solvents, cooling rates, pH, and the presence of impurities or additives on the resulting crystal form is absent. Controlled crystallization studies are crucial for identifying and selectively producing desired polymorphs, solvates, or co-crystals, each of which can possess distinct physicochemical properties. The lack of such studies for this compound means there are no established protocols for targeted solid-form generation.

Advanced Applications and Role in Synthetic Organic Chemistry

Role as a Building Block in Complex Molecule Synthesis

The distinct arrangement of reactive sites on 4-(aminomethyl)-2-chlorobenzoic acid makes it a valuable precursor for a variety of complex organic structures. The amino group provides a nucleophilic center, the carboxylic acid allows for amide bond formation and other related reactions, and the chloro-substituted aromatic ring can participate in various coupling reactions.

Precursor to Various Sulfonamides and Their Derivatives

The primary amino group in 4-(aminomethyl)-2-chlorobenzoic acid is a key functional group for the synthesis of sulfonamides. The general and most common method for preparing sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. ekb.eg In this context, 4-(aminomethyl)-2-chlorobenzoic acid can react with various sulfonyl chlorides to yield a diverse library of sulfonamide derivatives.